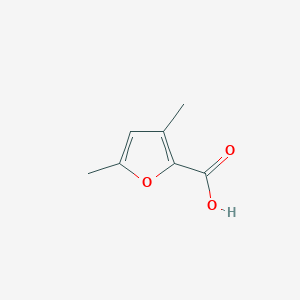

3,5-Dimethylfuran-2-carboxylic acid

Description

Significance of Furan (B31954) Derivatives in Modern Organic Synthesis and Materials Science

Furan derivatives are a cornerstone of modern organic chemistry, serving as versatile building blocks for a wide array of chemical products. algoreducation.comnumberanalytics.com Their utility stems from the unique reactivity and structural properties of the furan ring. numberanalytics.com In organic synthesis, furans can be functionalized with ease and can participate in various reactions, including electrophilic substitutions and cycloadditions, to construct more complex molecular architectures. numberanalytics.comwikipedia.org This reactivity makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. algoreducation.comnumberanalytics.com For instance, the furan nucleus is present in several biologically active compounds and approved drugs. studysmarter.co.uknumberanalytics.comresearchgate.net

In the realm of materials science, furan derivatives are increasingly recognized for their potential in creating sustainable and high-performance polymers. numberanalytics.comresearchgate.net Derived from biomass feedstocks like furfural, these compounds offer a renewable alternative to petroleum-based monomers. researchgate.netsarchemlabs.com Furan-based polymers, such as those derived from 2,5-furandicarboxylic acid (FDCA), are being developed as bio-based substitutes for materials like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org Furthermore, furan resins are known for their thermal stability, chemical resistance, and are used in composites, coatings, and adhesives. algoreducation.comresearchgate.net The growing interest in furan-based materials is evidenced by a significant increase in related scientific publications. researchgate.net The advantages of incorporating furan moieties into materials include the potential for enhanced rigidity, good solubility, and favorable stacking interactions, which are beneficial for applications in organic electronics. nih.gov

The Furan-2-carboxylic Acid Scaffold as a Building Block in Advanced Chemistry

The furan-2-carboxylic acid scaffold, also known as 2-furoic acid, is a particularly important member of the furan family. wikipedia.orgnih.gov It consists of a furan ring with a carboxylic acid group at the second position. wikipedia.org This arrangement provides a key reactive handle for further chemical transformations, making it a valuable building block.

Industrially, 2-furoic acid can be synthesized from the oxidation of furfural, which is readily obtainable from agricultural byproducts. wikipedia.org This bio-based origin adds to its appeal in green chemistry. rsc.org The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, opening up a wide range of synthetic possibilities.

A prominent example of its application is its use as a precursor to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polyesters like polyethylene furanoate (PEF). rsc.orgnih.gov The synthesis of FDCA can be achieved through the carboxylation of 2-furoic acid. rsc.org Beyond polymers, the furan-2-carboxylic acid motif is explored in medicinal chemistry. For example, it has been investigated for its potential as an inhibitor of certain enzymes and for its antibacterial properties. chemfaces.com The structural and electronic properties of the furan-2-carboxylic acid scaffold can be fine-tuned by introducing substituents onto the furan ring, allowing for the modulation of the molecule's reactivity and biological activity.

Research Trajectories and Scope for 3,5-Dimethylfuran-2-carboxylic Acid

While extensive research exists for furan and its simpler derivatives, the specific compound this compound is a less explored molecule. thsci.comsigmaaldrich.comchemsrc.com However, by examining the research trends of related compounds, potential research trajectories and applications can be inferred.

The presence of two methyl groups on the furan ring, in addition to the carboxylic acid, suggests several areas of interest. The methyl groups can influence the electronic properties and steric hindrance of the molecule, potentially altering its reactivity and selectivity in chemical reactions compared to its non-methylated counterpart.

One potential research avenue is in polymer chemistry. The analogous compound, 2,5-dimethylfuran (B142691), is considered a promising biofuel and a building block for polymers. acs.orgwikipedia.org Similarly, dicarboxylic acids derived from dimethylfuran are used in the synthesis of polyesters and other polymers. rsc.orggoogle.com Therefore, this compound could be investigated as a monomer or a modifier in polymerization reactions to impart specific properties to the resulting materials.

In medicinal chemistry, substituted furan carboxylic acids are of interest. For example, derivatives of 2,5-dimethylfuran-3-carboxylic acid have been explored for their biological activities. google.com The specific substitution pattern of this compound could lead to unique interactions with biological targets. Research could focus on synthesizing derivatives and screening them for various pharmacological activities. The synthesis of related amide-containing furan carboxylic acids has been reported, indicating the feasibility of creating libraries of compounds based on this scaffold for drug discovery. bldpharm.com

Furthermore, the compound could serve as a valuable intermediate in organic synthesis. The specific arrangement of substituents could be exploited to control the regioselectivity of subsequent reactions, leading to the efficient synthesis of complex, highly substituted furan-containing molecules.

Properties

IUPAC Name |

3,5-dimethylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQYEIUBJMVDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574301 | |

| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34297-68-2 | |

| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylfuran 2 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 3,5-Dimethylfuran-2-carboxylic Acid

Direct synthetic routes offer an efficient way to construct the this compound molecule by forming the furan (B31954) ring from acyclic precursors. These methods often involve condensation and cyclization reactions that simultaneously introduce the required methyl and carboxyl functional groups.

Saponification of Ester Precursors

A common and straightforward method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters, a reaction known as saponification. In the context of this compound, the synthesis of its ester precursor, such as ethyl 3,5-dimethylfuran-2-carboxylate, is the initial and crucial step.

One established method for the synthesis of polysubstituted furan esters is the Feist-Benary furan synthesis. wikipedia.orgquimicaorganica.orgambeed.com This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgquimicaorganica.org For the synthesis of ethyl 3,5-dimethylfuran-2-carboxylate, the reaction would proceed between ethyl bromopyruvate (an α-halo ketone) and 2,4-pentanedione (a β-dicarbonyl compound).

The reaction mechanism commences with the deprotonation of the acidic α-hydrogen of the β-dicarbonyl compound (2,4-pentanedione) by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone (ethyl bromopyruvate), leading to a nucleophilic substitution of the halogen. The resulting intermediate then undergoes a cyclization and subsequent dehydration to form the furan ring.

Once the ethyl 3,5-dimethylfuran-2-carboxylate precursor is synthesized, it can be readily converted to this compound through saponification. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to afford the final product, this compound.

A similar strategy has been reported for the synthesis of the isomeric 4,5-dimethyl-2-furoic acid, where the synthesis of the methyl ester precursor was achieved through a multi-step sequence involving a Darzens condensation followed by an acid-catalyzed cyclization, and the final step was the hydrolysis of the ester to the carboxylic acid. tandfonline.com

Table 1: Key Reactants in the Feist-Benary Synthesis of Ethyl 3,5-Dimethylfuran-2-carboxylate

| Reactant | Role |

| Ethyl bromopyruvate | α-halo ketone |

| 2,4-Pentanedione | β-dicarbonyl compound |

| Base (e.g., pyridine, ammonia) | Catalyst |

Acid-Catalytic Cyclization in Furan Ring Formation

Acid-catalyzed cyclization reactions are fundamental in the synthesis of furans from 1,4-dicarbonyl compounds, a transformation famously known as the Paal-Knorr furan synthesis. mdpi.com This methodology can be adapted for the synthesis of this compound, provided a suitable 1,4-dicarbonyl precursor bearing the necessary substituents can be prepared.

The general mechanism of the Paal-Knorr synthesis involves the protonation of one of the carbonyl groups, which activates it towards nucleophilic attack by the enol form of the other carbonyl group. This intramolecular reaction forms a five-membered cyclic hemiacetal. Subsequent dehydration of this intermediate under acidic conditions leads to the formation of the aromatic furan ring.

For the synthesis of this compound, a hypothetical 1,4-dicarbonyl precursor would be 3-acetyl-4-oxopentanoic acid. The acid-catalyzed cyclization of this precursor would theoretically lead to the desired product.

A practical example of acid-catalyzed cyclization in the synthesis of a related compound is the preparation of ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate. In this case, treatment with aqueous hydrochloric acid leads to the formation of the furan ring. google.comresearchgate.net It is proposed that the reaction can proceed through both decarboxylation followed by a Paal-Knorr type cyclization, or a direct cyclization followed by hydrolysis of one of the ester groups. google.com

Strategies from Small Molecule Building Blocks (e.g., Pyruvic Acid, Tartaric Acid)

For instance, a retrosynthetic analysis suggests that the target molecule could potentially be assembled from smaller, readily available precursors. A plausible, albeit hypothetical, approach could involve the reaction of a pyruvic acid derivative with a three-carbon building block that could form the C3-C4-C5 portion of the furan ring with the attached methyl groups.

Indirect Synthetic Approaches and Precursor Chemistry

Indirect synthetic approaches to this compound involve the modification of a pre-existing furan ring. These methods rely on the selective functionalization of furan or its derivatives to introduce the desired methyl and carboxyl groups at the appropriate positions.

Alkylation Strategies for Furan Core Substitution

The introduction of alkyl groups onto a furan ring can be achieved through various alkylation reactions. Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, and this can be applied to furan. However, the high reactivity of the furan ring can lead to polysubstitution and polymerization under harsh acidic conditions.

A more controlled approach would involve the lithiation of the furan ring followed by reaction with an alkylating agent. For the synthesis of this compound, one could envision starting with a furan-2-carboxylic acid precursor. Selective lithiation at the 3 and 5 positions, followed by quenching with an electrophilic methyl source like methyl iodide, could potentially lead to the desired product. However, achieving regioselective dialkylation can be challenging.

Alternatively, one could start with a furan molecule that already contains one of the methyl groups and the carboxylic acid (or its ester form), and then introduce the second methyl group. For example, starting with 3-methylfuran-2-carboxylic acid or 5-methylfuran-2-carboxylic acid, a selective alkylation at the remaining vacant α-position could be attempted.

Functionalization of Pre-formed Furanic Intermediates

This approach involves starting with a furan derivative that is already substituted and then modifying the functional groups to arrive at the target molecule. For example, one could start with 3,5-dimethylfuran and introduce a carboxylic acid group at the 2-position.

The introduction of a carboxyl group onto a furan ring can be achieved through several methods. One common method is the formylation of the furan ring via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid. For 3,5-dimethylfuran, formylation would be expected to occur at one of the α-positions (2 or 5). Subsequent oxidation of the resulting 3,5-dimethyl-2-furaldehyde would yield this compound.

Another method for carboxylation involves the lithiation of the furan ring at the desired position, followed by quenching with carbon dioxide. Starting with 3,5-dimethylfuran, selective lithiation at the 2-position followed by reaction with CO2 would provide the target carboxylic acid.

Table 2: Summary of Synthetic Approaches

| Approach | Key Transformation | Starting Materials (Examples) |

| Direct Synthesis | ||

| Saponification of Ester Precursor | Feist-Benary furan synthesis followed by hydrolysis | Ethyl bromopyruvate, 2,4-Pentanedione |

| Acid-Catalytic Cyclization | Paal-Knorr furan synthesis | 1,4-Dicarbonyl compounds |

| Indirect Synthesis | ||

| Alkylation of Furan Core | Friedel-Crafts alkylation or lithiation/alkylation | Furan-2-carboxylic acid, Methyl iodide |

| Functionalization of Furanic Intermediate | Formylation followed by oxidation or lithiation/carboxylation | 3,5-Dimethylfuran |

Utility of Specific Dicarbonyl Precursors in Furan Annulation

The synthesis of substituted furans, including analogues of this compound, frequently employs furan annulation strategies involving dicarbonyl precursors. The Paal-Knorr furan synthesis, a classic method, involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans pharmaguideline.com. More contemporary methods have expanded on this principle, utilizing various dicarbonyl compounds and catalytic systems to achieve highly substituted furan rings.

A common and versatile dicarbonyl precursor for generating the 3,5-dimethylfuran scaffold is pentane-2,4-dione, also known as acetylacetone (acac). Its structure is well-suited for reactions that lead to the formation of a furan ring with methyl groups at the 3 and 5 positions. Research has demonstrated the efficient synthesis of polysubstituted furans through the reaction of 1,3-dicarbonyl compounds with other reagents. For instance, an efficient protocol for synthesizing furans involves the Rh(III)-catalyzed vinyl C-H activation of acrylic acids and their reaction with α-diazocarbonyl compounds researchgate.net. Another approach describes a base-catalyzed reaction of α-hydroxy ketones with cyano compounds to produce tetrasubstituted furans, highlighting the utility of dicarbonyl-like precursors in atom-economical syntheses without the need for expensive metal catalysts researchgate.net.

The versatility of dicarbonyl compounds is further showcased in tandem reactions. For example, an FeCl₃-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds provides a direct route to highly substituted furans organic-chemistry.org. Similarly, a one-pot copper(I)-catalyzed strategy has been developed to yield trisubstituted α-carbonyl furans from (2-furyl) carbene complexes, using air as the oxidant organic-chemistry.org.

In a notable example of utilizing acetylacetone derived from biorenewable sources, a highly efficient zirconium-catalysed conversion of xylose and acetylacetone (acac) has been reported to produce a novel bisfuranic monomer, 1-(4-((4-acetyl-5-methylfuran-2-yl)methyl)-2-methylfuran-3-yl)ethenone (MFE) rsc.org. This reaction underscores the potential of using biomass-derived sugars in conjunction with dicarbonyl precursors to access complex furan structures, which can be seen as advanced analogues of simpler dimethylfurans rsc.org.

| Dicarbonyl Precursor | Reactant(s) | Catalyst/Conditions | Furan Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Propargylic alcohols/acetates | FeCl₃ | Highly substituted furans | organic-chemistry.org |

| 1,3-Dicarbonyl Compounds | Alkynoates | Sn(II) / Cu(I) | Polysubstituted furans | organic-chemistry.org |

| Acetylacetone (acac) | Xylose | ZrCl₄, Microwave irradiation | Bisfuranic monomer (MFE) | rsc.org |

| 1,3-Dicarbonyl Compounds | Terminal Alkynes | dl‐[Ni(Phen)₃]Cl₂/Ag₂CO₃ | Substituted furans | researchgate.net |

Sustainable and Green Chemical Synthesis Principles

The synthesis of furanic compounds, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and the reduction of hazardous waste yale.eduacs.org.

Biorenewable Feedstock Utilization in Furanic Compound Synthesis

A cornerstone of green chemistry in furan synthesis is the utilization of biorenewable feedstocks. Lignocellulosic biomass, which includes agricultural and forestry waste, is an abundant and non-food-competing source of carbon frontiersin.orgrsc.org. This biomass is primarily composed of cellulose, hemicellulose, and lignin. Through chemical and enzymatic processes, these complex polymers can be broken down into simpler sugar molecules, which serve as platform chemicals for a wide array of valuable products rsc.orgrsc.org.

The C6 sugars (like glucose and fructose (B13574) from cellulose) and C5 sugars (like xylose from hemicellulose) are key starting materials for producing important furan derivatives. rsc.orgresearchgate.net. Acid-catalyzed dehydration of these sugars leads to the formation of key furan platform molecules:

5-Hydroxymethylfurfural (B1680220) (HMF) is derived from C6 sugars. HMF is a versatile intermediate that can be converted into numerous other compounds, including 2,5-furandicarboxylic acid (FDCA) and 2,5-dimethylfuran (B142691) (DMF) researchgate.netmdpi.com.

Furfural is produced from the dehydration of C5 sugars researchgate.net. It serves as a precursor for a variety of chemicals, including furfuryl alcohol and 2-methylfuran mdpi.comresearchgate.net.

These biomass-derived platform molecules represent a sustainable alternative to petroleum-based feedstocks for the chemical industry frontiersin.orgrsc.org. The transformation of these furanic platforms into more complex molecules like this compound and its analogues is a central focus of biorefinery research rsc.org.

| Biomass Source | Primary Component | Derived Sugar | Key Furan Platform Chemical | Reference |

|---|---|---|---|---|

| Lignocellulosic Biomass (e.g., wood, straw) | Cellulose | Glucose (C6) | 5-Hydroxymethylfurfural (HMF) | rsc.orgresearchgate.net |

| Lignocellulosic Biomass (e.g., corn cobs, bagasse) | Hemicellulose | Xylose (C5) | Furfural | rsc.orgresearchgate.net |

Catalytic Systems in Hydrodeoxygenation and Conversion Processes

The high oxygen content of biomass-derived sugars and their furan derivatives necessitates efficient deoxygenation methods to produce valuable chemicals and biofuels udel.edu. Hydrodeoxygenation (HDO) is a critical process that involves the removal of oxygen atoms from a molecule through the addition of hydrogen mdpi.comudel.edu. This process is crucial for converting platform molecules like HMF and furfural into less oxygenated, more stable, and energy-dense compounds such as 2,5-dimethylfuran (DMF) and 2-methylfuran mdpi.comudel.edu.

The development of effective and sustainable catalytic systems is paramount for these transformations. Green chemistry principles favor the use of heterogeneous catalysts over homogeneous ones due to their ease of separation and recyclability frontiersin.org. Key areas of research in catalytic systems for furan conversion include:

Noble and Non-Noble Metal Catalysts: Platinum group metals are widely investigated for HDO processes bohrium.com. However, research is also focused on developing catalysts from more abundant and less expensive non-noble metals to improve the economic viability of biorefining processes frontiersin.org. For example, a Ni-Co/C catalyst has been studied for the catalytic transfer hydrogenolysis of HMF to produce DMF, using formic acid as a sustainable hydrogen donor instead of H₂ gas researchgate.net. Ruthenium-based catalysts, such as Ru/WO₃–ZrO₂, have shown high activity for the HDO of biomass-derived oxygenates to long-chain alkanes under milder conditions rsc.org.

Catalyst Supports: The support material can significantly influence the activity and selectivity of the catalyst. Materials with tunable acidity and stable structures, such as zeolites, polyoxometalates, and various metal oxides, are being explored to enhance catalytic performance frontiersin.org. The support can play a crucial role in reactions like ring-opening and dehydration, which are often necessary steps in the conversion of furanic compounds rsc.org.

Sustainable Reaction Media and Conditions: The use of green solvents and energy-efficient reaction conditions is another key aspect. Ionic liquids (ILs) have been employed as both reaction media and catalysts for the conversion of biomass-derived compounds frontiersin.org. Furthermore, transfer hydrogenation, which uses liquid organic hydrogen donors like formic acid, presents an alternative to conventional hydrogenation that relies on high-pressure hydrogen gas, potentially offering a safer and more sustainable process researchgate.netbohrium.com.

The goal of this research is to design robust, selective, and reusable catalytic systems that can efficiently convert biomass-derived furans into a wide range of value-added chemicals, contributing to a more sustainable chemical industry frontiersin.org.

| Abbreviation | Full Compound Name |

|---|---|

| acac | Acetylacetone (Pentane-2,4-dione) |

| DMF | 2,5-Dimethylfuran |

| FDCA | 2,5-Furandicarboxylic acid |

| HMF | 5-Hydroxymethylfurfural |

| MFE | 1-(4-((4-acetyl-5-methylfuran-2-yl)methyl)-2-methylfuran-3-yl)ethenone |

| - | This compound |

| - | Acrylic acid |

| - | Formic acid |

| - | Furfural |

| - | Furfuryl alcohol |

| - | Glucose |

| - | Xylose |

| - | 2-Methylfuran |

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethylfuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3,5-Dimethylfuran-2-carboxylic acid, ¹H NMR and ¹³C NMR would provide the primary framework of its molecular structure.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The key protons are the two methyl groups (at positions 3 and 5), the furan (B31954) ring proton (at position 4), and the carboxylic acid proton.

The anticipated signals would include:

A singlet for the methyl protons at the C-5 position.

A singlet for the methyl protons at the C-3 position.

A singlet for the vinyl proton on the furan ring at the C-4 position.

A broad singlet for the acidic proton of the carboxylic acid group (-COOH). The chemical shift of this proton is often concentration-dependent and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~6.1 | Singlet |

| 5-CH₃ | ~2.4 | Singlet |

| 3-CH₃ | ~2.2 | Singlet |

| -COOH | >10 | Broad Singlet |

Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C-5 | ~155 |

| C-2 | ~148 |

| C-3 | ~120 |

| C-4 | ~110 |

| 5-CH₃ | ~14 |

| 3-CH₃ | ~12 |

Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.

Deuterium (B1214612) (²H) NMR is not a standard technique for routine characterization but is invaluable for studying isotopic exchange mechanisms. In the context of this compound, a key application is to confirm the presence of the acidic carboxylic proton. acs.orgnih.govacs.org Introducing a deuterium-containing solvent like D₂O would lead to the exchange of the acidic proton (-COOH) with a deuterium atom (-COOD). acs.orgnih.govacs.org

This exchange can be observed in the ¹H NMR spectrum by the disappearance of the broad singlet corresponding to the -COOH proton. acs.orgacs.org This experiment serves as a definitive method for identifying labile protons within a molecule. acs.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (Molecular Weight: 140.14 g/mol ) would show a molecular ion peak (M⁺) at m/z 140.

The fragmentation pattern would likely involve the loss of characteristic fragments:

Loss of a hydroxyl radical (•OH, 17 amu): Leading to a fragment at m/z 123.

Loss of a carboxyl group (•COOH, 45 amu): Resulting in a fragment at m/z 95.

Decarboxylation (loss of CO₂, 44 amu): Producing a fragment ion corresponding to 3,5-dimethylfuran.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a chemical formula of C₇H₈O₃, the exact mass can be calculated.

Table 3: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (m/z) |

| C₇H₈O₃ | 140.04734 |

Note: This is the theoretical exact mass. Experimental HRMS would aim to match this value to confirm the elemental composition.

This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides profound insight into the molecular structure by probing the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by features arising from the carboxylic acid group, with additional characteristic bands from the substituted furan ring. In the solid or liquid phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum.

Key expected vibrational modes include:

O-H Stretching: A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region due to the stretching of the hydrogen-bonded -OH group in the carboxylic acid dimer. msu.edu This broad envelope often obscures the C-H stretching signals.

C-H Stretching: Sharp peaks from the methyl groups and the furan ring C-H are expected to appear around 2870–3000 cm⁻¹ and may be visible as protrusions on the broad O-H band. msu.edu Theoretical calculations on 2,5-dimethylfuran (B142691) (DMF) place the furan C-H stretching vibrations around 3115-3247 cm⁻¹ and methyl C-H asymmetric stretching near 3073 cm⁻¹. globalresearchonline.net

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is predicted to be in the range of 1700–1730 cm⁻¹. mdpi.com For carboxylic acid dimers, this peak is typically found around 1710 cm⁻¹. msu.edu

C=C and C-O-C Ring Stretching: The furan ring will exhibit characteristic stretching vibrations. Theoretical studies of DMF suggest C=C stretching vibrations will be present, and ring C-C symmetric and asymmetric stretching vibrations are expected between 1033-1414 cm⁻¹. globalresearchonline.net

C-O Stretching and O-H Bending: A strong band from the C-O stretch of the carboxylic acid, coupled with O-H in-plane bending, is expected between 1210 and 1320 cm⁻¹. niscpr.res.in

O-H Out-of-Plane Bending: A broad, medium-intensity band characteristic of the carboxylic acid dimer is anticipated around 900–960 cm⁻¹, which is a diagnostically useful feature. niscpr.res.in

Table 1: Predicted FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of carboxylic acid dimers. msu.edu |

| C-H Stretch (Aromatic & Aliphatic) | 2870 - 3150 | Medium, Sharp | Arises from furan ring and methyl groups; may overlap with O-H band. globalresearchonline.net |

| C=O Stretch | 1700 - 1730 | Strong, Sharp | Position depends on H-bonding; conjugation may slightly lower the frequency. mdpi.com |

| C=C Stretch (Furan Ring) | 1570 - 1620 | Medium | Characteristic of the furan ring system. mdpi.com |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong | Coupled vibration in carboxylic acids. niscpr.res.in |

| O-H Bend (Out-of-Plane) | 900 - 960 | Medium, Broad | Diagnostic for carboxylic acid dimers. niscpr.res.in |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the polar C=O and O-H bonds of the carboxylic acid dominate the IR spectrum, the more symmetric vibrations of the furan ring and the C-C bonds are expected to be strong in the Raman spectrum.

Key expected Raman signals include:

Furan Ring Vibrations: The symmetric stretching vibrations of the C=C and C-O-C bonds within the furan ring are expected to produce strong Raman signals.

C-H Stretching: The C-H stretching modes of the methyl groups and the furan ring will be visible.

Carbonyl Stretching (C=O): The C=O stretching band is often weak in the Raman spectra of carboxylic acids.

Absence of O-H Band: The broad O-H stretching vibration that is prominent in the IR spectrum is typically very weak or absent in the Raman spectrum.

Theoretical calculations for 2,5-dimethylfuran show that all its fundamental vibrations are active in both infrared and Raman spectra, except for A2 species which are Raman active only. globalresearchonline.net This suggests that Raman spectroscopy would be particularly useful for characterizing the skeletal modes of the furan ring in this compound.

Table 2: Predicted Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

|---|---|---|---|

| C-H Stretch (Aromatic & Aliphatic) | 2870 - 3150 | Strong | Methyl and furan C-H stretches are typically strong in Raman. globalresearchonline.net |

| C=O Stretch | 1700 - 1730 | Weak | The carbonyl stretch is generally weak in Raman for carboxylic acids. |

| C=C and Ring Breathing Modes | 1000 - 1600 | Strong | Symmetric vibrations of the furan ring are expected to be prominent. globalresearchonline.net |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is determined by the electronic transitions within its conjugated system, which includes the furan ring and the carbonyl group of the carboxylic acid. The primary transitions expected are π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For furan and its derivatives, a strong π→π* transition is observed. globalresearchonline.net The conjugation of the carboxylic acid with the furan ring is expected to result in a strong absorption band.

n→π Transitions:* This transition involves moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl group, to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths. masterorganicchemistry.com For carbonyl compounds, this weak absorption is often seen in the 270-300 nm range. masterorganicchemistry.com

Based on studies of furan derivatives, a primary absorption peak corresponding to the π→π* transition is expected. globalresearchonline.net The presence of the carbonyl group will also introduce a weak n→π* transition at a longer wavelength.

Table 3: Predicted UV-Vis Absorptions for this compound

| Transition Type | Expected λmax (nm) | Expected Intensity (Molar Absorptivity, ε) | Comments |

|---|---|---|---|

| π→π | ~220 - 260 | High (>10,000) | Associated with the conjugated furan-carbonyl system. youtube.com |

| n→π | ~270 - 300 | Low (<2,000) | Arises from the carbonyl group; may be a shoulder on the main peak. masterorganicchemistry.com |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

While a crystal structure for this compound is not publicly available, its molecular and crystal structure can be predicted with high confidence by analyzing data from the closely related compound, 5-(hydroxymethyl)furan-2-carboxylic acid. bldpharm.com

Molecular Structure: The molecule is expected to be largely planar, with the furan ring and the attached carboxyl group being nearly coplanar to maximize conjugation. The two methyl groups will be attached to the furan ring at the 3 and 5 positions.

Crystal Structure: The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers, with two molecules linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. This is a common and highly stable motif for carboxylic acids in the solid state. These dimers would then pack into a three-dimensional lattice, likely stabilized further by weaker C—H···O interactions.

Table 4: Predicted Crystal Data for this compound (based on analogy with 5-(hydroxymethyl)furan-2-carboxylic acid bldpharm.com)

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Interaction | O—H···O hydrogen bonds forming centrosymmetric dimers |

| Molecular Conformation | Furan ring and carboxyl group are expected to be nearly coplanar |

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques are pivotal in assessing the thermal stability and decomposition behavior of chemical compounds. By subjecting a material to a controlled temperature program, these methods provide valuable insights into its physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis is essential for determining the thermal stability, decomposition temperatures, and the composition of materials.

In a typical TGA experiment, a sample of the compound is placed in a high-precision balance located inside a furnace. The furnace temperature is changed according to a predefined program, and the sample's mass is continuously recorded. The resulting data is plotted as a TGA curve, showing mass percentage versus temperature.

While specific TGA data for this compound is not extensively detailed in the available literature, the technique's application can be understood from studies on similar organic molecules and materials. For instance, TGA has been used to confirm the thermal stability of various materials, showing weight loss at specific temperature ranges corresponding to the removal of solvent molecules or decomposition of the organic structure. acs.orgacs.org For example, the TGA curve of a metallogel showed an initial weight loss up to 150°C, attributed to the elimination of solvent molecules. acs.orgacs.org Similarly, the thermal stability of the related compound 2,5-dimethylfuran (DMF) has been investigated, noting its oxidation onset temperature in an oxygen atmosphere is 323.49 K (50.34 °C). researchgate.net

For this compound, a TGA analysis would be expected to show a distinct temperature at which the carboxylic acid group decarboxylates, followed by the decomposition of the furan ring at higher temperatures. The data table below illustrates a hypothetical TGA profile for an organic acid like this compound, outlining the expected decomposition stages.

Table 1: Hypothetical TGA Data for the Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 30-150 | ~1-2% | Loss of adsorbed water/solvent |

| 150-250 | ~32% | Decarboxylation (loss of CO₂) |

| 250-500 | ~66% | Decomposition and fragmentation of the furan ring structure |

This table is illustrative and represents expected behavior based on the structure of the compound.

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for small, volatile, and thermally stable molecules. However, the direct analysis of polar compounds like carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and resolution.

To overcome these challenges, carboxylic acids are often chemically modified through a process called derivatization prior to GC analysis. research-solution.commdpi.com This process converts the polar carboxyl group into a less polar and more volatile ester or other derivative. research-solution.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution by coupling two different GC columns in series. This advanced technique provides superior separation for highly complex samples.

While specific GC or GCxGC methods for this compound are not prevalent, methods for related furan compounds have been developed. For example, a GC-MS method using a Supelco Equity-1 column has been reported for the complete baseline separation of the isomers 2,5-dimethylfuran and 2-ethylfuran (B109080) in food matrices. nih.gov Such a method highlights the high resolving power of modern GC columns, which would be essential for separating this compound from other related compounds in a mixture.

Table 2: Illustrative GC Conditions for Analysis of a Derivatized Furan Carboxylic Acid

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m × 250 μm × 0.25 μm) rsc.org |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are among the most widely used analytical techniques for separating and quantifying compounds in a mixture. Unlike GC, HPLC is suitable for a much broader range of compounds, including those that are non-volatile or thermally unstable, such as carboxylic acids.

For the analysis of carboxylic acids, reversed-phase HPLC is the most common mode. researchgate.net In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the carboxylic acid group, which in turn affects its retention on the column.

Specific HPLC methods for this compound are not detailed, but methodologies for similar compounds provide a clear blueprint. For instance, furan-2,5-dicarboxylic acid (FDCA), a related compound, is analyzed by HPLC. nih.gov An HPLC method for separating 2,5-dimethylfuran has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry detection, a volatile acid like formic acid is substituted for phosphoric acid. sielc.com

Table 3: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 30-40 °C |

| Detection | UV (at ~254 nm) or Mass Spectrometry (MS) |

Sample Derivatization Strategies for Enhanced Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net For chromatographic analysis of carboxylic acids, derivatization serves two primary purposes:

For GC Analysis : To increase the volatility and thermal stability by converting the polar -COOH group into a non-polar ester. research-solution.com

For HPLC Analysis : To introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors, especially for acids that lack a strong native chromophore. mdpi.compsu.edu

A variety of reagents are available for the derivatization of carboxylic acids. The choice of reagent depends on the analytical technique and the desired sensitivity. Alkylation is a common strategy to form esters for GC analysis. research-solution.com Reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) can quickly convert carboxylic acids into their corresponding methyl esters. research-solution.com

For highly sensitive HPLC analysis, fluorescent labeling reagents are often employed. These reagents react with the carboxylic acid to form a highly fluorescent ester derivative, allowing for detection at very low concentrations. psu.edu For example, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) is a highly sensitive fluorescent labeling reagent that reacts with carboxylic acids at room temperature. psu.edu

Table 4: Common Derivatization Reagents for Carboxylic Acids

| Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| N,N-Dimethylformamide Dimethylacetal (DMF-DMA) | Esterification (Methylation) | GC | research-solution.com |

| Tetrabutylammonium hydroxide (B78521) (TBH) | Esterification (Butylation) | GC | research-solution.com |

| 9-Anthryldiazomethane (ADAM) | Fluorescent Tagging | HPLC-Fluorescence | thermofisher.com |

| 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | Fluorescent Tagging | HPLC-Fluorescence | psu.edu |

| Dimethylaminophenacyl bromide (DmPABr) | UV/MS Tagging | LC-MS/MS | mdpi.comresearchgate.net |

Chemical Reactivity and Derivatization Strategies of 3,5 Dimethylfuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile handle for numerous derivatization reactions, including esterification and conversion into other acid derivatives like amides and acid chlorides.

Esterification is a fundamental transformation of 3,5-dimethylfuran-2-carboxylic acid, converting it into various furoate esters. These esters are significant as they can modify the compound's physical properties, such as solubility and volatility, and are key intermediates in the synthesis of more complex molecules.

The most common method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. libretexts.org The equilibrium nature of the Fischer esterification means that using the alcohol as the solvent or employing methods to remove the water byproduct can drive the reaction to completion, achieving high yields of the desired ester. masterorganicchemistry.comlibretexts.org Isotope-labeling experiments have confirmed that the C–OH bond of the carboxylic acid is cleaved during this reaction. libretexts.org

Another approach involves a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol to form the ester. researchgate.net This method is often preferred for its high yields and applicability to a wider range of alcohols, including those that are more sterically hindered or sensitive to strong acidic conditions.

Table 1: Representative Esterification Conditions This table presents generalized conditions for the esterification of carboxylic acids, applicable to this compound.

| Method | Reagents | Catalyst | Solvent | Conditions | Typical Yield |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or HCl | Excess Alcohol | Reflux | >95% |

| Acyl Chloride Route | Thionyl Chloride, then Alcohol | None needed for second step | Inert solvent (e.g., DCM, THF) | 0°C to reflux | High |

Acid Chlorides

The hydroxyl group of the carboxylic acid can be readily replaced by a chlorine atom to form the highly reactive 3,5-dimethylfuran-2-carbonyl chloride. This transformation is crucial as acid chlorides are versatile precursors for the synthesis of esters, amides, and other derivatives under mild conditions. researchgate.netnih.gov Standard reagents for this conversion include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uk

When using thionyl chloride, the reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification of the resulting acyl chloride. chemguide.co.uk The reaction with PCl₅ is also effective, yielding phosphorus trichloride (B1173362) oxide as a byproduct. chemguide.co.uk These reagents convert the hydroxyl group into a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

Amides

Amide derivatives of this compound can be synthesized through several routes. The most direct method involves the reaction of the corresponding acid chloride with ammonia (B1221849) or a primary/secondary amine. nih.gov Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents or specialized catalytic systems. nih.govucl.ac.uknih.gov

Recent advancements have introduced methods for the direct synthesis of amides from carboxylic acids using urea (B33335) as a stable nitrogen source, catalyzed by substances like magnesium nitrate (B79036) or imidazole. nih.govresearcher.life Another effective method employs tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a reagent to facilitate direct amidation with a broad range of amines under relatively mild conditions. ucl.ac.uknih.gov Furthermore, a one-pot protocol involving the conversion of the carboxylic acid to an acyl fluoride, followed by reaction with an amine, provides an efficient route to amides, including peptides. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives This table outlines common methods for converting carboxylic acids into acid chlorides and amides, applicable to this compound.

| Derivative | Method | Reagents | Conditions | Key Features |

| Acid Chloride | Thionyl Chloride | SOCl₂ | Reflux in an inert solvent | Gaseous byproducts simplify workup. chemguide.co.uk |

| Amide | From Acid Chloride | 3,5-Dimethylfuran-2-carbonyl chloride, Amine (RNH₂) | Typically at low temperatures in an inert solvent | High yield, general applicability. |

| Amide | Direct Amidation | Carboxylic Acid, Amine, B(OCH₂CF₃)₃ | MeCN, 80-100°C | Avoids formation of acid chloride. nih.gov |

| Amide | Direct Amidation with Urea | Carboxylic Acid, Urea, Imidazole catalyst | Octane, 120°C | Uses a stable, easy-to-handle nitrogen source. nih.gov |

Transformations of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, oxidation, and reduction. chemicalbook.com

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com In this compound, the directing effects of the substituents determine the position of electrophilic attack. The methyl groups at C3 and C5 are activating and ortho-, para-directing, while the carboxylic acid group at C2 is deactivating and meta-directing. The only available position on the furan ring is C4. The combined activating effect of the two methyl groups is expected to make the C4 position sufficiently nucleophilic to undergo electrophilic substitution reactions, despite the deactivating effect of the carboxyl group.

Furan itself undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation, although often under carefully controlled, mild conditions to prevent polymerization or ring-opening. chemicalbook.com For this compound, electrophilic substitution would introduce a functional group at the C4 position, leading to a fully substituted furan ring.

The furan ring is sensitive to oxidizing agents. Depending on the conditions, oxidation can lead to ring-opened products or the introduction of new functional groups. For instance, the oxidation of some furan derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides or other functionalized products. acs.org In other contexts, strong oxidation can cleave the furan ring.

A relevant transformation in furan chemistry is the oxidation of side-chains without destroying the ring. For example, the catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA) is a well-established process where the aldehyde and hydroxyl groups are converted to carboxylic acids while the furan ring remains intact. tue.nl While this compound lacks such side chains, the stability of the furan ring under these specific oxidative conditions is noteworthy. The methyl groups on the ring could potentially be oxidized under certain conditions, although this often requires harsh reagents. Some rhodium-catalyzed reactions have shown oxidative annulation where an aldehyde group directs C-H activation, but control experiments indicated that aldehydes are not typically oxidized to carboxylic acids under these specific conditions. acs.org

The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation, typically achieved through catalytic hydrogenation, converts the planar, aromatic heterocycle into a flexible, non-aromatic five-membered ring. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel- or ruthenium-based catalysts. acs.org

The reduction of this compound would yield 3,5-dimethyltetrahydrofuran-2-carboxylic acid. This reaction changes the fundamental structure and properties of the molecule, removing its aromaticity and introducing stereocenters at positions C2, C3, and C5. The conditions for this hydrogenation must be carefully selected to avoid the reduction of the carboxylic acid group, although this group is generally less reactive to catalytic hydrogenation than the furan ring. The conversion of HMF to 2,5-dimethylfuran (B142691) (DMF) involves the hydrogenolysis of hydroxyl and formyl groups, demonstrating that the furan ring itself can be preserved while other functional groups are reduced. acs.org Conversely, processes can be tuned to reduce the ring while preserving other functionalities.

Table 3: Summary of Furan Ring Transformations This table summarizes potential transformations of the furan ring in this compound based on known furan chemistry.

| Reaction Type | Reagents/Catalyst | Product Type | Position of Attack |

| Electrophilic Substitution | Electrophile (e.g., Br₂, Ac₂O) | 4-Substituted-3,5-dimethylfuran-2-carboxylic acid | C4 |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Ring-opened products | Furan Ring |

| Reduction | H₂, Pd/C or Ru catalyst | 3,5-Dimethyltetrahydrofuran-2-carboxylic acid | Furan Ring |

Diels-Alder Cycloaddition Reactions as [4+2] Cycloadditions

The furan ring system, an aromatic diene, is a versatile participant in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for the synthesis of six-membered rings. This compound serves as the diene component in these reactions, where it reacts with a dienophile to form a 7-oxabicyclo[2.2.1]heptene derivative. The presence of two methyl groups at the C3 and C5 positions and a carboxylic acid group at the C2 position significantly influences the reactivity and stereoselectivity of the furan ring.

The electron-donating nature of the methyl groups enhances the electron density of the furan ring, thereby increasing its reactivity as a diene. Conversely, the electron-withdrawing carboxylic acid group can decrease the reactivity but also introduces a valuable functional handle for further transformations. The regioselectivity of the cycloaddition is governed by the electronic and steric effects of these substituents.

A typical Diels-Alder reaction involving this compound with a generic dienophile, such as maleimide, is expected to yield a bicyclic adduct. The reaction proceeds via a concerted mechanism, leading to the formation of a highly functionalized oxabicyclic structure. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents due to their rigid, three-dimensional framework.

| Reactants | Dienophile | Expected Product | Reaction Conditions |

| This compound | Maleimide | 1,4-Dimethyl-7-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide-5-carboxylic acid | High pressure or thermal conditions |

| This compound | Dimethyl acetylenedicarboxylate | Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate-5-carboxylic acid | Lewis acid catalysis or high temperature |

Generation of Functionalized Derivatives for Research Applications

The structural backbone of this compound provides a robust platform for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Furanic Analogues

The carboxylic acid functionality and the furan ring itself are amenable to a variety of chemical modifications, allowing for the synthesis of a wide array of furanic analogues. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, which can modulate the biological activity and physicochemical properties of the parent molecule.

In one documented synthesis, this compound was prepared from 3-methylfuran-2-carboxylic acid. researchgate.netnih.gov This was achieved by treating the starting material with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of iodomethane (B122720) to introduce the second methyl group onto the furan ring. researchgate.netnih.gov This method highlights the potential for selective functionalization of the furan core.

Further derivatization can be envisioned through transformations of the carboxylic acid group. For example, reduction of the carboxylic acid using reagents like lithium aluminum hydride would yield the corresponding alcohol, (3,5-dimethylfuran-2-yl)methanol. nih.gov This alcohol can then be used in subsequent reactions, such as conversion to an azide, followed by a Staudinger reduction to produce the amine, which serves as a building block for more complex molecules. nih.gov

| Starting Material | Reagents | Product | Application |

| 3-Methylfuran-2-carboxylic acid | 1. LDA, 2. Iodomethane | This compound | Intermediate for further synthesis researchgate.netnih.gov |

| This compound | 1. Lithium aluminum hydride, 2. Azide formation, 3. Staudinger reduction | (3,5-Dimethylfuran-2-yl)methanamine | Building block for heterocyclic synthesis nih.gov |

Cascade and Multi-Component Reactions for Structural Diversity

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from three or more reactants. The functional groups present in this compound make it a suitable candidate for such reactions.

While specific examples detailing the use of this compound in MCRs are not extensively documented, its derivatives can participate in these complex transformations. For example, the corresponding amine derivative, (3,5-dimethylfuran-2-yl)methanamine, can be utilized in MCRs to generate a diverse range of heterocyclic compounds. nih.gov

One such application involves a multi-component reaction with an aldehyde and other reagents to produce complex analogues. nih.gov For instance, the amine derivative could be used in a Ugi or Passerini reaction, which are powerful MCRs for the synthesis of peptide-like structures and other complex molecules. The furan moiety would be incorporated into the final product, providing a unique structural and electronic element. The ability to generate a library of compounds from a single starting material underscores the value of this compound as a versatile building block in modern organic synthesis.

| Reaction Type | Components | Potential Product Class | Significance |

| Multi-component reaction | Amine derivative of this compound, aldehyde, isocyanide, carboxylic acid (Ugi Reaction) | α-Acylamino carboxamides with furan moiety | Rapid generation of molecular complexity and diverse libraries for screening |

| Cascade Reaction | Functionalized this compound derivative | Polycyclic heterocyclic systems | Efficient construction of complex scaffolds from a simple starting material |

Computational Chemistry and Theoretical Studies on 3,5 Dimethylfuran 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational methods provide a detailed understanding of various molecular characteristics of 3,5-Dimethylfuran-2-carboxylic acid, from its three-dimensional arrangement to its reactivity and spectroscopic behavior.

The geometry of this compound, like other furan (B31954) derivatives, is subject to conformational preferences. The orientation of the carboxylic acid group relative to the furan ring is a key determinant of its stable conformers. Theoretical studies on similar molecules, such as 2-furancarboselenaldehyde, have shown that the trans conformer, where the C=O bond of the substituent is oriented away from the ring's double bond, is generally more stable than the cis conformer. ekb.eg For 2-furancarboselenaldehyde, the trans conformer is more stable by 0.64 kcal/mol. ekb.eg This preference is attributed to electronic and steric factors. In the case of this compound, the carboxyl group is expected to be nearly coplanar with the furan ring to maximize conjugation. researchgate.net Rotational barriers around the C-C single bond connecting the carboxylic acid to the furan ring can be calculated to determine the energy difference between conformers. ekb.eg For some furan derivatives, the presence of substituents can influence the ring's conformation, favoring either an envelope or a twisted geometry. d-nb.info DFT calculations, often at levels like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of different possible conformers and identify the most stable structures. frontiersin.orgvjol.info.vn

| Parameter | Description |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. vjol.info.vn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For a similar molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO energy gap is approximately 4.458 eV, indicating high electronic stability. nih.gov The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively. In furan derivatives, the HOMO is often distributed over the furan ring and its substituents, while the LUMO may be similarly distributed, depending on the specific electronic nature of the substituents. nih.gov

| Parameter | Value (eV) - Example: 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |

| HOMO Energy | -5.907 |

| LUMO Energy | -1.449 |

| HOMO-LUMO Gap (ΔE) | 4.458 |

The reactivity of this compound can be predicted using computational tools such as Molecular Electrostatic Potential (MESP) maps and Fukui functions. The MESP provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.gov Red-colored regions on the MESP map correspond to negative electrostatic potential, indicating electron-rich areas that are prone to electrophilic attack, while blue-colored regions represent positive potential, or electron-poor sites, which are susceptible to nucleophilic attack. nih.gov

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.net These functions help to identify the most reactive atoms within a molecule for nucleophilic (f+), electrophilic (f-), and radical attacks. researchgate.net The condensed Fukui functions, calculated for each atom, provide a numerical basis for predicting site selectivity in chemical reactions.

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. ijcce.ac.ir For instance, in a related compound, (2R,3S,5R)-2,5-dimethyltetrahydropyran-3-carboxylic acid, the calculated 13C NMR signals showed good agreement with experimental values, confirming the assigned stereochemistry. scielo.org.mx

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov These theoretical spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid and the C-O-C stretching of the furan ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Computational methods can provide valuable estimates of thermochemical properties. The standard enthalpy of formation (ΔfH°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, can be calculated using high-level theoretical models like the Gaussian-4 (G4) theory. researchgate.net For furan, the calculated enthalpy of formation is -9.261 kcal/mol, indicating its high stability. researchgate.net Similar calculations can be performed for this compound to assess its thermodynamic stability.

The acidity of the carboxylic acid group, represented by its pKa value, can also be predicted computationally. This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of DFT and a continuum solvation model.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in solution or in a biological environment. MD simulations model the movements of atoms and molecules over time, providing information on conformational dynamics, intermolecular interactions (like hydrogen bonding), and solvation effects. For carboxylic acids, MD simulations can be particularly useful for studying the formation of hydrogen-bonded dimers and their interactions with solvent molecules. arxiv.org

Solvent Interaction Modeling and Diffusion Studies

Solvent interaction modeling is crucial for understanding the chemical behavior of this compound in various media. The choice of solvent can significantly influence reaction rates, equilibrium positions, and the conformational stability of the molecule. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used in reactions involving carboxylic acids and furan derivatives due to their polarity and ability to dissolve a wide range of substrates. mdpi.com

Computational models, particularly those based on Density Functional Theory (DFT), can simulate the explicit and implicit effects of solvents. These models help in elucidating how solvent molecules surround the solute and how these interactions affect the electronic structure and reactivity. For instance, in reactions involving furan derivatives, the solvent can influence the energy barriers of reaction pathways. DFT studies on the Diels-Alder reaction of 2,5-dimethylfuran (B142691) have shown that both Lewis and Brønsted acid catalysis are sensitive to the solvent environment, which can alter activation barriers and even change a reaction mechanism from concerted to stepwise. researchgate.net For carboxylic acids, polar solvents can stabilize charged intermediates and transition states, which is a critical factor in acid-base reactions and various catalytic cycles. While specific diffusion studies for this compound are not prominently available, such research would be valuable for understanding its transport properties in solution, a key parameter in reaction kinetics and process design.

Assessment of Steric Accessibility in Reaction Pathways

The steric profile of this compound is a key determinant of its reactivity. The methyl groups at positions 3 and 5, flanking the carboxylic acid group at position 2, create a unique steric environment that can hinder or selectively permit certain reaction pathways. Computational chemistry provides tools to map the steric accessibility of the molecule, predicting how its shape affects interactions with other reactants.

Factors such as side-chain interactions and additional steric hindrance can significantly affect the conformational landscape of molecules. acs.org In the case of this compound, the methyl group at C3 is adjacent to the carboxylic acid function. This proximity can sterically impede the approach of bulky reagents to the carboxyl group, potentially affecting reactions like esterification or amidation. Similarly, the methyl group at C5 influences the accessibility of the furan ring for reactions such as electrophilic substitution or cycloadditions. Theoretical models can calculate the steric energy associated with different conformers and reaction transition states, providing a quantitative assessment of steric hindrance and its impact on reaction feasibility and selectivity.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks and Their Influence on Molecular Aggregation

Hydrogen bonding is a dominant intermolecular force dictating the structure and aggregation of this compound. Carboxylic acids are well-known for forming highly stable dimeric structures in both the solid state and in nonpolar solvents, connected by a pair of strong O-H···O hydrogen bonds. researchgate.net This characteristic dimerization is expected to be a primary feature of this compound aggregation.

Beyond the classic carboxylic acid dimer motif, other interactions contribute to the supramolecular assembly. Studies on complexes between furan and carboxylic acids, such as formic acid, have revealed the presence of both strong O-H···O hydrogen bonds (where the furan oxygen acts as the acceptor) and weaker C-H···O interactions. researchgate.netacs.org In the solid state, these varied hydrogen bonds can link the primary dimer units into more extended one-, two-, or three-dimensional networks, a process fundamental to crystal engineering. researchgate.net The interplay of these hydrogen bonding networks governs the packing of molecules in a crystal, influencing physical properties like melting point and solubility.

Table 1: Representative Hydrogen Bond Interactions in Furan-Carboxylic Acid Complexes

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A) | Reference |

|---|---|---|---|---|

| Carboxyl O-H | Carbonyl O | O-H···O | ~2.6 - 2.7 Å | researchgate.net |

| Carboxyl O-H | Furan O | O-H···O | Variable | researchgate.netacs.org |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. This method is particularly useful for understanding the forces that stabilize molecular complexes and crystal structures. For systems involving furan and carboxylic acid moieties, NCI analysis can identify and differentiate between hydrogen bonds, van der Waals forces, and potentially weaker C-H···π or π-π stacking interactions.

Theoretical studies on the furan–formic acid complex, an analogue for the interactions involving this compound, have employed high-level quantum chemical computations like Symmetry-Adapted Perturbation Theory (SAPT). acs.orgacs.orgx-mol.com SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. Such analyses reveal that electrostatic forces are dominant in stabilizing the complex formed by furan and formic acid, while dispersion forces also play a significant role. acs.orgacs.orgx-mol.com This detailed energy breakdown is critical for a precise understanding of the nature and strength of the noncovalent interactions that drive molecular recognition and self-assembly.

Table 2: SAPT Decomposition of Interaction Energies for the Furan-Formic Acid Complex

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatics | Dominant |

| Exchange | Repulsive |

| Induction | Stabilizing |

| Dispersion | Significant |

Data is generalized from qualitative descriptions in the literature. acs.orgacs.orgx-mol.com

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool for analyzing intermolecular interactions within a crystal. By mapping the electron distribution, it provides a visual and quantitative summary of all close contacts between molecules, which is invaluable for crystal engineering. The analysis generates a unique surface for each molecule in a crystal, color-coded to show different types of interactions and their relative strengths.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Furan Derivatives

| Interaction Type | Compound 1 (%) (C19H16N2O4) iucr.orgresearchgate.net | Compound 2 (%) (C16H17BF2N2OSi) nih.govnih.gov |

|---|---|---|

| H···H | 46.8 | 48.6 |

| O···H / H···O | 23.5 | 3.4 |

| C···H / H···C | 15.8 | 19.0 |

| C···C | - | 4.8 |

| N···H / H···N | 2.8 | 3.2 |

| F···H / H···F | - | 19.8 |

Note: The compounds are furan derivatives, not this compound itself. Data illustrates typical findings from Hirshfeld analysis.

Advanced Research Applications and Mechanistic Insights of 3,5 Dimethylfuran 2 Carboxylic Acid

Applications in Targeted Biochemical Pathway Modulation

The unique structure of the dimethylfuran carboxylic acid scaffold makes it a compelling candidate for the design of specific enzyme inhibitors. Its interactions at a molecular level have been a subject of detailed investigation, particularly in the context of cancer immunotherapy.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Immunotherapy